Gimeracil

説明

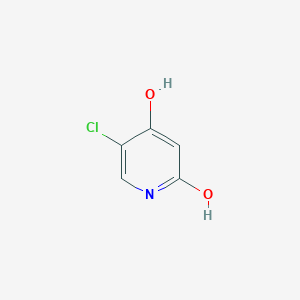

Structure

3D Structure

特性

IUPAC Name |

5-chloro-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLQIPFOCGIIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046799 | |

| Record name | Gimeracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103766-25-2 | |

| Record name | Gimeracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103766-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gimeracil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103766252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gimeracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gimeracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GIMERACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8SE1325T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular and Biochemical Mechanisms of Gimeracil Action

Gimeracil as a Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibitor

This compound functions primarily by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). patsnap.comdrugbank.com DPD is a crucial enzyme in the catabolism of pyrimidine (B1678525) bases, including uracil (B121893) and thymine, and is responsible for the initial and rate-limiting step in the degradation of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. scispace.compatsnap.compatsnap.com Approximately 80-90% of administered 5-FU is normally converted into inactive metabolites by DPD. patsnap.com By inhibiting DPD, this compound prevents the rapid breakdown of 5-FU, thereby increasing its systemic exposure and enhancing its therapeutic efficacy. scispace.compatsnap.comdrugbank.compatsnap.com

Competitive and Reversible DPD Inhibition by this compound

This compound acts as a competitive and reversible inhibitor of DPD. cymitquimica.comkarger.com This means that this compound competes with the natural substrates of DPD, such as uracil and thymine, as well as with 5-FU, for binding to the enzyme's active site. patsnap.com By occupying the active site, this compound prevents DPD from metabolizing 5-FU. patsnap.com The inhibition is reversible, indicated by the return of plasma uracil concentrations to baseline levels within approximately 48 hours after dosing in studies, reflecting the recovery of DPD activity. nih.govdrugbank.comiiarjournals.org Research has shown that this compound's DPD inhibitory action is significantly more potent than that of uracil. iiarjournals.orgiiarjournals.org

This compound's Impact on 5-Fluorouracil (5-FU) Metabolism and Bioavailability

The inhibition of DPD by this compound has a significant impact on the metabolism and bioavailability of 5-FU. By blocking the primary catabolic pathway of 5-FU, this compound leads to increased plasma concentrations and prolonged exposure of 5-FU. scispace.compatsnap.comdrugbank.compatsnap.com Studies have demonstrated that the co-administration of this compound with tegafur (B1684496) (a prodrug of 5-FU) results in significantly greater 5-FU exposure compared to administering tegafur alone, despite lower tegafur doses. nih.govdrugbank.comkarger.comiiarjournals.org For instance, mean 5-FU maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) values were approximately 3-fold higher when administered with this compound compared to tegafur alone. nih.govdrugbank.comkarger.comiiarjournals.org This enhanced bioavailability allows for potentially lower doses of the 5-FU prodrug to achieve therapeutically effective concentrations, which may also help in reducing toxic side effects associated with high 5-FU levels. patsnap.comdrugbank.com

Table 1: Impact of this compound on 5-FU Exposure

| Parameter | Tegafur Alone (800 mg) | Tegafur + this compound (50 mg Tegafur content) | Fold Increase with this compound | Citation |

| 5-FU Cmax | Lower | Approximately 3-fold higher | ~3x | nih.govdrugbank.comkarger.comiiarjournals.org |

| 5-FU AUC | Lower | Approximately 3-fold higher | ~3x | nih.govdrugbank.comkarger.comiiarjournals.org |

Note: Data derived from studies comparing tegafur alone to tegafur administered with this compound as part of S-1.

Cellular Consequences of DPD Inhibition by this compound

The cellular consequences of DPD inhibition by this compound are primarily related to the altered metabolism of 5-FU. With DPD activity suppressed, a larger proportion of 5-FU is available for conversion into its active cytotoxic metabolites within cancer cells. These active metabolites, such as 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) and 5-fluorouridine (B13573) triphosphate (FUTP), interfere with DNA synthesis and function. FdUMP inhibits thymidylate synthase, an enzyme essential for DNA replication and repair, while FUTP can be incorporated into RNA, disrupting its function. fishersci.dkzorginstituutnederland.nlcancer.gov The increased intracellular concentrations of these active metabolites due to reduced catabolism by DPD enhance the cytotoxic effects of 5-FU on rapidly dividing cancer cells. patsnap.compatsnap.com

This compound's Modulation of DNA Repair Pathways

Suppression of Homologous Recombination (HR)-Mediated DNA Repair by this compound

Studies have indicated that this compound can inhibit homologous recombination (HR), a high-fidelity DNA repair pathway that is crucial for repairing DSBs, particularly during the S and G2 phases of the cell cycle. nih.govmedchemexpress.comnih.govbiocrick.comchemsrc.comresearchgate.net Research findings suggest that this compound may inhibit an early step in the HR pathway. nih.gov Experimental evidence, such as gamma-H2AX focus formation assays and SCneo assays, supports the notion that this compound inhibits DNA DSB repair and specifically affects HR. nih.govmedchemexpress.comnih.govbiocrick.comchemsrc.com For example, this compound treatment has been shown to restrain the formation of foci of key HR proteins like Rad51 and replication protein A (RPA). medchemexpress.comnih.govbiocrick.comchemsrc.com This suppression of HR-mediated repair by this compound may contribute to its radiosensitizing effects, as HR plays a significant role in repairing DNA damage induced by radiation therapy. nih.govmedchemexpress.comnih.govchemsrc.com

Inhibition of Non-Homologous End-Joining (NHEJ)-Mediated DNA Repair by this compound

While the primary focus of this compound's impact on DNA repair has been on HR, some studies also suggest a potential influence on the non-homologous end-joining (NHEJ) pathway. nih.govspandidos-publications.com NHEJ is another major pathway for repairing DSBs and is active throughout the cell cycle, being particularly important in the G1 phase. wikipedia.org Research using cell lines deficient in either HR or NHEJ has provided insights. One study observed that this compound did not sensitize cells deficient in HR but did sensitize those deficient in NHEJ, suggesting an effect on NHEJ or that HR proficiency can compensate for the lack of NHEJ inhibition by this compound. nih.govmedchemexpress.combiocrick.comchemsrc.com Furthermore, studies investigating the combination of this compound with cisplatin (B142131), a DNA-damaging agent, have shown that this compound may enhance the antitumor effects by suppressing the DNA double strand break repair system, with observed downregulation of proteins involved in both HR (Rad50, Rad51) and NHEJ (Ku70, DNA-PKcs, Rad50). spandidos-publications.comnih.gov This indicates a broader impact on DSB repair mechanisms beyond just HR.

Alterations in DNA Double-Strand Break Repair Protein Expression Induced by this compound

DNA double-strand breaks (DSBs) are critical forms of DNA damage that can lead to genomic instability if not properly repaired. Two major pathways for DSB repair in mammalian cells are homologous recombination (HR) and non-homologous end joining (NHEJ) nih.govbmbreports.org. Studies have indicated that this compound can influence these repair mechanisms by altering the expression levels of key proteins involved in these pathways iiarjournals.orgnih.gov.

Research in oral squamous cell carcinoma (OSCC) cells demonstrated that treatment with this compound, alone or in combination with radiation, led to down-regulated expression of DNA double-strand break repair proteins iiarjournals.orgnih.gov. Specifically, this compound has been reported to partially inhibit homologous recombination (HR) in the repair of DNA double-strand breaks biocrick.com. It has been observed to restrain the formation of foci of proteins like Rad51 and replication protein A (RPA), which are crucial for HR. Conversely, this compound increased the number of foci of Nbs1, Mre11, Rad50, and FancD2 biocrick.com. The Mre11-Rad50-NBS1 (MRN) complex is involved in the initial steps of HR repair, including DSB end resection bmbreports.org. This suggests this compound may impact the early stages of HR.

Further investigation using neutral comet assays revealed that tail moments increased in this compound-treated cells, indicating an accumulation of DNA breaks biocrick.com. While this compound did not sensitize cells deficient in HR, it did sensitize those deficient in NHEJ biocrick.com. This differential sensitization suggests a more pronounced impact of this compound on HR compared to NHEJ. The reduction in the frequency of neo-positive clones in SCneo assays also supports the inhibition of homologous recombination by this compound biocrick.com.

This compound's Influence on Cellular Processes Beyond DPD Inhibition

Beyond its well-established role as a DPD inhibitor, this compound has been shown to impact several other crucial cellular processes.

The cell cycle is a tightly regulated series of events that culminates in cell division nih.gov. Dysregulation of the cell cycle is a hallmark of cancer. While the primary mechanism of action of 5-FU (the active metabolite of tegafur in S-1) involves interfering with DNA synthesis and function, this compound's influence on the cell cycle independent of DPD inhibition has also been explored wikipedia.orgnewdrugapprovals.org.

Some studies suggest that components of the tegafur/gimeracil/oteracil combination, potentially including this compound, can affect cell cycle progression ajol.info. However, detailed research specifically isolating the impact of this compound alone on various cell cycle phases (G0/G1, S, G2/M) and the underlying molecular mechanisms (e.g., effects on cyclins, CDKs, checkpoint proteins) is less extensively documented in the provided search results. Research indicates that this compound sensitized cells in the S-phase more than in G0/G1 to radiation, implying a potential interaction with processes occurring during DNA replication biocrick.com.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules that play roles in both cellular signaling and the induction of oxidative stress, which can damage cellular components, including DNA plantarchives.org. Increased ROS/RNS generation can contribute to the cytotoxic effects of some therapeutic agents.

Studies have demonstrated that this compound can induce the generation of ROS/RNS iiarjournals.orgnih.gov. In OSCC cells, the combination treatment of this compound and radiation markedly induced the production of ROS/RNS compared to either treatment alone iiarjournals.orgiiarjournals.org. This suggests a synergistic effect on oxidative stress. The ROS/RNS generated by this combined treatment may play a role in regulating the apoptotic processes in these cancer cells iiarjournals.org.

Metabolic pathways, including those involving lipids, cholesterol, and coenzymes, are vital for cellular function and proliferation uthscsa.eduwikipedia.orgmetwarebio.com. Alterations in these pathways can impact cell growth and survival. Research suggests that this compound's inhibition of DPD can have broader metabolic consequences.

This compound's inhibition of DPYD has been shown to perturb metabolic processes related to cholesterol and lipid biosynthesis researchgate.net. Pathway analysis revealed significant disruption in pathways associated with lipid, cholesterol, and coenzyme metabolic processes in cells treated with this compound and free fatty acids researchgate.net. While the direct mechanisms by which this compound influences these pathways beyond DPD inhibition require further detailed investigation, these findings suggest a potential link between pyrimidine catabolism regulated by DPD and the broader landscape of cellular metabolism, including lipid and cholesterol synthesis and coenzyme metabolism researchgate.net. The mevalonate (B85504) pathway, for instance, is crucial for cholesterol and coenzyme Q10 synthesis, and disruptions in this pathway can impact various cellular functions wikipedia.orgmetwarebio.com.

The following table summarizes some of the observed effects of this compound:

| Cellular Process Affected | Observed Effect | Relevant Proteins/Pathways Involved |

| DNA Double-Strand Break Repair Protein Expression | Down-regulation of repair proteins; Partial inhibition of Homologous Recombination | Rad51, RPA, Nbs1, Mre11, Rad50, FancD2, HR, NHEJ |

| Cell Cycle Progression | Sensitization of S-phase cells to radiation | (Specific mechanisms require further study) |

| ROS/RNS Generation | Increased production, especially in combination with radiation | (Specific pathways involved require further study) |

| Lipid, Cholesterol, and Coenzyme Metabolism | Perturbations in associated metabolic processes | Lipid biosynthesis, Cholesterol biosynthesis, Coenzyme metabolic processes |

Data Table: Summary of this compound's Effects

| Cellular Process | Effect Observed | Key Molecules/Pathways Implicated |

| DNA Double-Strand Break Repair | Down-regulated expression of repair proteins; Inhibition of homologous recombination (HR); Increased DNA breaks. | Rad51, RPA, Nbs1, Mre11, Rad50, FancD2, HR pathway, NHEJ pathway. |

| Cell Cycle Progression | Increased radiosensitivity in S-phase cells. | Cell cycle regulatory proteins (further research needed for specific targets). |

| Reactive Oxygen Species/Reactive Nitrogen Species | Markedly induced production, particularly with radiation. | Oxidative stress pathways (further research needed for specific sources). |

| Lipid, Cholesterol, and Coenzyme Metabolism | Disruption of associated metabolic processes. | Lipid biosynthesis pathways, Cholesterol biosynthesis pathways (e.g., mevalonate pathway), Coenzyme metabolic pathways. |

Iii. Preclinical Research on Gimeracil Efficacy and Mechanisms

In Vitro Studies of Gimeracil

In vitro studies have investigated the direct effects of this compound as a single agent on the growth and survival of cancer cells. Research on oral squamous cell carcinoma (OSCC) cell lines, specifically HSC2 and SAS, demonstrated that this compound alone did not significantly inhibit cell proliferation. iiarjournals.orgiiarjournals.org Similarly, when evaluated for its ability to prevent the formation of cell colonies—a measure of a single cell's capacity for long-term survival and reproduction—this compound as a monotherapy did not show significant inhibitory activity. iiarjournals.orgnih.gov This suggests that the primary preclinical efficacy of this compound is not derived from direct cytotoxic or cytostatic effects when used in isolation.

A significant body of preclinical evidence points to this compound's role as a radiosensitizer, a substance that makes cancer cells more susceptible to radiation therapy. nih.govnih.gov When combined with radiation, this compound significantly inhibits the growth and colony formation of cancer cells compared to radiation treatment alone. iiarjournals.orgnih.gov

In studies involving OSCC cell lines HSC2 and SAS, the combined treatment of this compound and radiation resulted in a significant reduction in cell growth. iiarjournals.orgiiarjournals.org For the HSC2 cell line, the addition of this compound enhanced radiosensitivity by a factor of 1.54. iiarjournals.org

The mechanism behind this radiosensitization is linked to the inhibition of DNA repair pathways. nih.govnih.gov Specifically, this compound has been shown to suppress the repair of DNA double-strand breaks, a primary form of cell damage caused by radiation. iiarjournals.orgnih.gov It achieves this by inhibiting homologous recombination (HR), a key DNA repair process. nih.gov This is supported by findings that this compound treatment leads to a down-regulation of essential DNA repair proteins such as Rad51, Rad50, Ku70, Ku80, and DNA-PKcs. iiarjournals.orgiiarjournals.org Furthermore, the combination of this compound and radiation has been associated with an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to cellular damage. iiarjournals.orgnih.gov

| Cell Line | Cancer Type | Key Finding with this compound + Radiation | Mechanism of Action |

| HSC2 | Oral Squamous Cell Carcinoma | Significant inhibition of cell growth and colony formation; 1.54-fold enhancement of radiosensitivity. iiarjournals.org | Down-regulation of DNA double-strand break repair proteins (Rad51, Rad50, Ku80, Ku70, DNA-PKcs); Increased ROS/RNS generation. iiarjournals.orgiiarjournals.org |

| SAS | Oral Squamous Cell Carcinoma | Significant inhibition of cell growth compared to either agent alone. iiarjournals.orgiiarjournals.org | Inhibition of DNA repair pathways. nih.gov |

| DLD-1, HeLa | Colon Cancer, Cervical Cancer | Sensitized cells to radiation. nih.gov | Inhibition of homologous recombination (HR). nih.gov |

Beyond its interaction with radiation, this compound has been shown to work synergistically with certain chemotherapy drugs. Research has explored its combination with Cisplatin (B142131), a widely used antineoplastic agent, in oral squamous cell carcinoma cell lines.

In a study using SAS and HSC2 cells, the combined application of this compound (also referred to as 5-chloro-2, 4-dihydroxypyridine or CDHP) and Cisplatin resulted in a significant suppression of cell growth compared to the effects of either drug administered alone. researchgate.net This suggests that this compound can enhance the antitumor efficacy of conventional chemotherapeutic agents in vitro.

| Cell Line | Antineoplastic Agent | Finding of Combination Therapy |

| SAS | Cisplatin | Significantly suppressed cell growth compared to single-drug treatment. researchgate.net |

| HSC2 | Cisplatin | Significantly suppressed cell growth compared to single-drug treatment. researchgate.net |

In Vivo Studies of this compound in Animal Models

Consistent with in vitro findings, in vivo studies using animal models have shown that this compound administered as a single agent does not possess significant antitumor activity. In xenograft models, where human cancer cells are implanted into immunodeficient mice, treatment with this compound alone did not lead to a notable inhibition of tumor growth. iiarjournals.orgiiarjournals.org

Specifically, in a study using HSC2 tumor xenografts, this compound monotherapy did not inhibit tumor growth when compared to the untreated control group. iiarjournals.org Another study on lung (LC-11) and head and neck (KB/3) cancer xenografts also found that this compound administered by itself did not produce an antitumor effect. spandidos-publications.com These results reinforce the concept that this compound's primary role in cancer therapy is not as a standalone cytotoxic agent but as an enhancer of other treatments.

The radiosensitizing effects of this compound observed in cell cultures have been successfully translated to in vivo tumor-bearing animal models. iiarjournals.org When administered in combination with radiation, this compound significantly enhances the inhibition of tumor growth compared to radiation alone. iiarjournals.org

In a study with nude mice bearing HSC2 tumor xenografts, the combination of this compound and radiation therapy resulted in a significantly greater tumor growth inhibitory effect than either this compound or radiation alone. iiarjournals.orgiiarjournals.org Similarly, this compound was shown to enhance the efficacy of X-ray irradiation against lung and head and neck cancer xenografts in a dose-dependent manner. spandidos-publications.comnih.gov

| Xenograft Model | Cancer Type | Treatment Groups | Outcome of this compound + Radiation |

| HSC2 | Oral Squamous Cell Carcinoma | Control, this compound alone, Radiation alone, this compound + Radiation | Significantly greater tumor growth inhibition compared to single-agent groups. iiarjournals.orgiiarjournals.org |

| LC-11 | Non-small Cell Lung Cancer | This compound + X-ray irradiation | Dose-dependent enhancement of X-ray irradiation efficacy. spandidos-publications.comnih.gov |

| KB/3 | Head and Neck Cancer | This compound + X-ray irradiation | Significantly potentiated the antitumor effect of X-ray irradiation. spandidos-publications.com |

Investigations of this compound's Pharmacodynamic Profile in Animal Models

This compound's primary pharmacodynamic effect is the potent and reversible inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), the key enzyme responsible for the catabolism of 5-fluorouracil (B62378) (5-FU) nih.govpatsnap.comnbinno.com. In animal models, this inhibition leads to a significant alteration in the pharmacokinetics of 5-FU, resulting in higher plasma concentrations and a prolonged half-life, which enhances its antitumor activity patsnap.comnih.gov.

Investigations have demonstrated the reversible nature of this DPD inhibition. Following administration of this compound as part of a combination product, maximum plasma uracil (B121893) concentration (a surrogate marker for DPD inhibition) was observed at 4 hours, with levels returning to baseline within approximately 48 hours nih.govdrugbank.com. This dynamic equilibrium allows for a controlled modulation of 5-FU metabolism msdvetmanual.com. By blocking the degradation of 5-FU, this compound ensures that the cytotoxic agent remains at therapeutic levels for a longer duration, thereby maximizing its impact on rapidly dividing cancer cells nbinno.com.

Beyond its primary role as a DPD inhibitor, preclinical research has uncovered other potential mechanisms of action. Studies have indicated that this compound may possess radiosensitizing effects by partially inhibiting the homologous recombination (HR) pathway involved in DNA double-strand break repair nih.gov. In irradiated HeLa cells, this compound was found to restrain the formation of Rad51 and replication protein A (RPA) foci, while increasing the number of foci for proteins involved in the early steps of HR, such as Nbs1, Mre11, and Rad50 nih.gov. This research identified DPYD as the target protein for this radiosensitization, suggesting that DPD inhibitors like this compound could enhance the efficacy of radiotherapy nih.gov.

| Pharmacodynamic Effect | Mechanism of Action | Animal/Cell Model | Key Findings |

|---|---|---|---|

| Modulation of 5-FU Metabolism | Reversible inhibition of dihydropyrimidine dehydrogenase (DPD) | General Animal Models | Prevents 5-FU degradation, leading to higher plasma concentrations and prolonged half-life patsnap.comnbinno.com. |

| Reversibility of DPD Inhibition | Competitive binding to DPD active site | Not specified | Plasma uracil levels peak at 4 hours and return to baseline within 48 hours, confirming reversible action nih.govdrugbank.com. |

| Radiosensitization | Inhibition of homologous recombination (HR) in DNA repair | HeLa Cells | This compound partially inhibits the early steps in HR, enhancing cellular sensitivity to radiation nih.gov. |

Evaluation of this compound's Combination Efficacy in Preclinical Tumor Models

This compound's efficacy is most prominently evaluated in combination therapies, typically as a component of the oral fluoropyrimidine S-1, which also contains the 5-FU prodrug tegafur (B1684496) and oteracil patsnap.comnih.gov. Preclinical studies using animal models with human tumor xenografts have consistently demonstrated that the inclusion of this compound significantly enhances the antitumor effects of 5-FU-based chemotherapy.

In a key study using nude mice bearing various human tumor xenografts, the combination of S-1 with several molecularly targeted agents resulted in significantly superior antitumor activity compared to either monotherapy. These combinations proved effective against non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer models nih.gov. For instance, the combination of S-1 and the anti-VEGF antibody bevacizumab led to the complete inhibition of tumor growth in the Col-1 human colorectal cancer cell line nih.gov. These preclinical findings highlight the synergistic potential of combining DPD inhibition with agents that target different oncogenic pathways nih.gov.

Further studies in animal models have reinforced these findings. In rats with Yoshida sarcomas, the administration of a DPD inhibitor alongside 5-FU prevented circadian variations in plasma 5-FU levels and markedly potentiated the antitumor effect nih.govnih.gov. Achieving a sustained and stable plasma concentration of 5-FU, a direct consequence of this compound's mechanism, was shown to be critical for maximizing therapeutic outcomes, leading to complete tumor regression in some models nih.gov. A study in dogs with intranasal tumors also explored the combination of TS-1 (a formulation of S-1) with toceranib (B1682387) phosphate, demonstrating that the combination was well-tolerated and establishing a dose for further trials nih.gov.

| Tumor Model | Animal Model | Combination Therapy | Observed Efficacy |

|---|---|---|---|

| Human NSCLC (Lu-99, PC-9) | Nude Mice | S-1 + Erlotinib | Antitumor activity was significantly superior to either monotherapy (P<0.05) nih.gov. |

| Human Breast Cancer (MX-1) | Nude Mice | S-1 + Sorafenib or Sunitinib | Combination therapy was significantly superior to either monotherapy (P<0.01) nih.gov. |

| Human Colorectal Cancer (Col-1) | Nude Mice | S-1 + Bevacizumab | Complete inhibition of tumor growth was observed nih.gov. |

| Human Colorectal Cancer (DLD-1) | Nude Mice | S-1 + Cetuximab | Combination therapy was significantly superior to monotherapy (P<0.01) nih.gov. |

| Yoshida Sarcoma | Rats | 5-FU + DPD Inhibitor | Complete tumor regression achieved with sustained 5-FU plasma levels nih.gov. |

| Intranasal Tumors | Dogs | TS-1 + Toceranib Phosphate | The combination regimen was determined to be safe and well-tolerated nih.gov. |

Iv. Pharmacological Investigations of Gimeracil

Pharmacokinetics of Gimeracil

Pharmacokinetic studies of this compound, often conducted as part of investigations into the S-1 combination, have characterized its absorption, distribution, metabolism, and excretion profile.

Absorption Characteristics of this compound

This compound is reported to be rapidly absorbed from the gastrointestinal tract following oral administration as part of the S-1 formulation. Studies have indicated a median time to peak plasma concentration (Tmax) for this compound of approximately 1 hour under fasting conditions. drugbank.comdrugbank.com Food intake has been shown to influence the absorption of S-1 components, including this compound, potentially delaying the Tmax. frontiersin.orgresearchgate.net

Distribution and Protein Binding of this compound

Following absorption, this compound is distributed within the body. The estimated volume of distribution for this compound is approximately 17 L/m². mims.comdrugbank.comnih.govdrugbank.com In terms of plasma protein binding, this compound has been reported to be 32.2% protein bound. mims.comdrugbank.comnih.govdrugbank.com

Metabolic Stability and Excretion Pathways of this compound

In vitro studies using human liver fractions have indicated that this compound is not significantly metabolized. nih.govscispace.com This metabolic stability is consistent with its primary route of elimination. This compound is predominantly excreted unchanged in the urine, with approximately 65% to 72% of the administered dose recovered in the urine as the parent compound. mims.comdrugbank.comdrugbank.commims.com The elimination half-life of this compound has been reported to range from 3.1 to 4.1 hours. mims.comdrugbank.commims.com

Population Pharmacokinetic Modeling of this compound

Population pharmacokinetic (PopPK) analyses have been conducted to evaluate the factors influencing the pharmacokinetics of S-1 components, including this compound, in patient populations. These studies have shown that renal function, typically assessed by creatinine (B1669602) clearance (CrCl), is a primary factor influencing the exposure to this compound and, consequently, the resulting exposure to 5-FU. scispace.comascopubs.org As renal function declines, there is an observed increase in this compound plasma levels. nih.govscispace.com PopPK models have been developed to describe the kinetics of this compound and other S-1 components, incorporating factors such as renal function to understand their impact on exposure. researchgate.netascopubs.orgmdpi.comnih.govjst.go.jp

Pharmacodynamics of this compound

The pharmacodynamic activity of this compound is centered on its inhibitory effect on the enzyme DPD.

Target Engagement Studies of DPD Inhibition by this compound

This compound functions as a reversible and selective inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD). drugbank.comnih.govnih.govwikipedia.orgnih.gov DPD is the rate-limiting enzyme responsible for the initial step in the catabolism of 5-FU, converting it to the inactive metabolite dihydrofluorouracil (DHFU). nih.govnih.govscispace.comresearchgate.net By inhibiting DPD, this compound reduces the breakdown of 5-FU, leading to increased and prolonged plasma concentrations of the active cytotoxic agent. drugbank.comnih.govncats.ionih.govfrontiersin.orgwikipedia.org

In vitro studies have demonstrated that this compound selectively inhibits human DPD with a 50% inhibitory concentration (IC50) of 95 nM. nih.govscispace.com The DPD inhibitory potency of this compound is significantly higher than that of uracil (B121893), another DPD inhibitor. iiarjournals.org

Relationship Between this compound Exposure and 5-FU Systemic Levels

This compound exerts its effect on 5-FU systemic levels by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). patsnap.comnih.govwikipedia.orghemonc.orgnewdrugapprovals.orgdrugbank.com DPD is the principal enzyme responsible for the catabolism and inactivation of 5-FU. nih.govacs.orgresearchgate.net By competitively and reversibly blocking DPD, this compound reduces the breakdown of 5-FU, leading to increased bioavailability and prolonged systemic exposure of the active cytotoxic agent. patsnap.comnih.govwikipedia.orgnewdrugapprovals.orgdrugbank.comnih.govfrontiersin.org

Studies have demonstrated a clear relationship between this compound exposure and increased 5-FU concentrations in plasma and tumor tissues. frontiersin.orgnih.govfrontiersin.org For instance, administration of S-1, which contains this compound, has been shown to result in significantly higher mean 5-FU maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) values compared to the administration of tegafur (B1684496) alone, despite a lower tegafur dose in the combination. drugbank.com This increase in 5-FU exposure is directly attributed to the inhibitory effect of this compound on DPD. drugbank.comfrontiersin.orgfrontiersin.org

Research in cellular models, such as 5-FU-resistant esophageal squamous cell carcinoma (ESCC) cells overexpressing DPD, has further illustrated this relationship. This compound markedly increased intracellular 5-FU concentrations and decreased the concentration of α-fluoro-ureidopropionic acid (FUPA), a metabolite of 5-FU, in these cells. nih.govresearchgate.net This indicates that this compound effectively reduces 5-FU degradation mediated by DPD overexpression, thereby attenuating 5-FU resistance. nih.gov

The inhibitory effect of this compound on DPD is reversible. drugbank.comnih.gov Maximum plasma uracil concentration, an endogenous DPD substrate, is observed several hours after this compound administration, with levels returning to baseline within approximately 48 hours, indicating the transient nature of DPD inhibition by this compound. drugbank.comnih.gov

The clearance of 5-FU is influenced by the rate of its formation from tegafur and the degree of DPD inhibition by this compound. researchgate.netfrontiersin.org A significant correlation between the AUC of 5-FU and this compound concentrations has been observed, suggesting that 5-FU exposure is primarily governed by this compound levels rather than solely by the biotransformation of tegafur. frontiersin.org

Pharmacokinetic studies of S-1 have provided data on the plasma concentrations of its components, including this compound and the resulting 5-FU. For example, after a single oral dose of S-1, the median time to reach maximum plasma concentration (Tmax) for this compound was approximately 1.0 hour. drugbank.comnih.gov The elimination half-life for this compound has been reported to range from 3.1 to 4.1 hours. nih.govmims.com Approximately 65% to 72% of administered this compound is excreted unchanged in the urine. nih.govmims.com

Interactive Data Table 1: Pharmacokinetic Parameters of this compound (Example Data)

| Parameter | Value (Range) | Unit | Source |

| Median Tmax | 1.0 | hours | drugbank.comnih.gov |

| Elimination Half-life | 3.1 - 4.1 | hours | nih.govmims.com |

| Urinary Excretion | 65 - 72 | % | nih.govmims.com |

Pharmacodynamic Biomarkers of this compound Activity

Pharmacodynamic biomarkers related to this compound activity are primarily linked to its mechanism of DPD inhibition and the subsequent effects on 5-FU metabolism and activity. The most direct pharmacodynamic effect of this compound is the inhibition of DPD enzyme activity. While directly measuring DPD activity inhibition in vivo can be complex, its effect is reflected in the altered pharmacokinetics of 5-FU and its metabolites.

One important pharmacodynamic consequence of DPD inhibition by this compound is the increased intracellular concentration of 5-FU and its active metabolites, such as 5-fluoro-2′-deoxyuridine monophosphate (FdUMP). nih.govlunanpharma.com FdUMP inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis, which is a primary mechanism of 5-FU's cytotoxic action. nih.govresearchgate.netlunanpharma.com Therefore, the level of TS inhibition or the accumulation of FdUMP could serve as downstream pharmacodynamic markers of effective this compound activity in enhancing 5-FU's effect at the cellular level.

Changes in the levels of 5-FU catabolites, such as FUPA and dihydrofluorouracil (DHFU), can also serve as indirect pharmacodynamic biomarkers of this compound's DPD inhibitory effect. Reduced levels of these catabolites indicate successful inhibition of 5-FU degradation by this compound. nih.govresearchgate.net

Research has also explored potential biomarkers that might predict response or toxicity to 5-FU-based therapies modulated by DPD inhibitors like this compound. For instance, the pre-therapeutic assessment of the plasma concentration ratio of dihydrouracil (B119008) (UH2) to uracil has been proposed as an indirect biomarker for estimating 5-FU clearance, which is influenced by DPD activity. iiarjournals.org A high UH2/uracil ratio may indicate lower DPD activity and potentially higher 5-FU exposure when administered with a DPD inhibitor. iiarjournals.org

In some studies, the expression levels of DPD in tumor tissues have been investigated as potential predictive biomarkers. High DPD expression in tumors can lead to rapid 5-FU degradation and resistance, and this compound's ability to overcome this resistance by inhibiting DPD suggests that DPD expression levels might influence the effectiveness of this compound-containing regimens. acs.orgnih.govspandidos-publications.com However, the role of DPD expression as a predictive biomarker in the context of this compound remains an area of ongoing research.

Other potential pharmacodynamic biomarkers could include markers related to DNA damage or inhibition of DNA synthesis resulting from enhanced 5-FU activity due to this compound. For example, studies investigating the combination of this compound with other agents like cisplatin (B142131) have explored the downregulation of DNA double strand break repair proteins as a potential mechanism contributing to enhanced antitumor effects, which could potentially be explored as pharmacodynamic markers. nih.gov

Interactive Data Table 2: Potential Pharmacodynamic Biomarkers Related to this compound Activity

| Biomarker Category | Specific Biomarker (Examples) | Relevance to this compound Activity |

| 5-FU Metabolism/Catabolism | FUPA, DHFU levels | Decreased levels indicate DPD inhibition by this compound. nih.govresearchgate.net |

| 5-FU Anabolism/Activity | Intracellular 5-FU, FdUMP levels | Increased levels due to reduced degradation and enhanced activity. nih.govresearchgate.netlunanpharma.com |

| Enzyme Activity | DPD activity | Direct target of this compound inhibition. patsnap.comnih.govwikipedia.orghemonc.orgnewdrugapprovals.orgdrugbank.com |

| DNA Synthesis/Damage | TS inhibition, DNA repair proteins | Downstream effects of enhanced 5-FU activity. nih.govresearchgate.netnih.govlunanpharma.com |

| Endogenous Metabolite Ratio | Plasma UH2/Uracil ratio | Indirect indicator of DPD activity and potential 5-FU clearance. iiarjournals.org |

V. Gimeracil in Combination Therapeutic Strategies

Gimeracil as a Component of S-1 (Tegafur-Gimeracil-Oteracil)

S-1 is an oral fixed-dose combination anticancer drug that incorporates tegafur (B1684496), a prodrug of 5-FU, with two modulators of 5-FU's metabolism: this compound and oteracil. researchgate.netnih.gov This formulation is designed to provide a more effective and tolerable oral alternative to intravenous 5-FU. nih.gov

Rationale for the Molar Ratio of S-1 Components

The composition of S-1 is based on a specific molar ratio of its components: tegafur:this compound:oteracil is 1:0.4:1. nih.govnih.gov This ratio was determined through extensive preclinical studies in animal models to optimize the therapeutic index of 5-FU. nih.gov

Tegafur (1 Molar Part): As a prodrug, tegafur is gradually converted to 5-FU in the body, providing sustained levels of the active cytotoxic agent. nih.gov

This compound (0.4 Molar Parts): this compound is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. wikipedia.orgmims.com By inhibiting DPD, this compound significantly increases the plasma concentration and prolongs the half-life of 5-FU, thereby enhancing its antitumor activity. mims.comdrugbank.com The 0.4 molar ratio was identified as optimal for achieving the desired level of DPD inhibition. nih.gov

Oteracil (1 Molar Part): Oteracil potassium primarily acts in the gastrointestinal tract to inhibit the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT). wikipedia.orgmims.com This action reduces the local phosphorylation of 5-FU in the gut mucosa, which in turn mitigates gastrointestinal toxicities such as diarrhea and stomatitis. researchgate.netmims.com

Synergistic Effects of this compound within the S-1 Formulation

The primary synergistic effect of this compound within S-1 lies in its ability to maintain therapeutic concentrations of 5-FU. By reversibly blocking DPD, this compound ensures that a higher proportion of the 5-FU converted from tegafur remains active and available to exert its cytotoxic effects on tumor cells. drugbank.com This mechanism allows for the administration of lower doses of tegafur to achieve the desired systemic exposure of 5-FU, which is a key aspect of the S-1 design. drugbank.com The inhibition of DPD by this compound leads to a higher exposure to 5-FU, which is thought to contribute to improved efficacy. researchgate.net

Comparative Efficacy of S-1 with Other Fluoropyrimidine-Based Regimens

S-1 has been extensively compared with other fluoropyrimidine-based regimens, particularly in the context of advanced gastric cancer.

| FLAGS Trial: S-1 + Cisplatin (B142131) vs. 5-FU + Cisplatin | ||

| Endpoint | S-1 + Cisplatin | 5-FU + Cisplatin |

| Median Overall Survival | 8.6 months | 7.9 months |

| Hazard Ratio (95% CI) | 0.92 (0.80–1.05) | |

| p-value | 0.20 |

Data from the FLAGS Phase III trial in advanced gastric cancer. nih.govnih.gov

| Meta-Analysis: S-1 vs. Capecitabine-Based Regimens | ||

| Endpoint | Hazard Ratio (HR) or Odds Ratio (OR) | 95% Confidence Interval (CI) |

| Progression-Free Survival (PFS) | HR: 0.92 | 0.78–1.09 |

| Overall Survival (OS) | HR: 1.01 | 0.84–1.21 |

| Overall Response Rate (ORR) | OR: 1.04 | 0.87–1.25 |

Pooled data from a meta-analysis comparing S-1-based and capecitabine-based regimens in gastrointestinal cancer. plos.orgnih.gov

Combinations of this compound with Chemotherapeutic Agents

The therapeutic utility of this compound, as a component of S-1, extends to its use in combination with other classes of chemotherapeutic agents.

This compound in Combination with Platinum-Based Compounds (e.g., Cisplatin)

The combination of S-1 and cisplatin has become a standard first-line treatment for unresectable advanced gastric cancer, particularly in Japan. nih.govnih.gov The rationale for this combination is based on the synergistic antitumor effects of fluoropyrimidines and platinum compounds.

| SPIRITS Trial: S-1 + Cisplatin vs. S-1 Monotherapy | ||

| Endpoint | S-1 + Cisplatin | S-1 Monotherapy |

| Overall Response Rate | 54% | 31% |

| Median Progression-Free Survival | 6.0 months | 4.0 months |

| Median Overall Survival | 13.0 months | 11.0 months |

Data from the SPIRITS Phase III trial in advanced gastric cancer. nih.gov

Research has also suggested that this compound (referred to by its chemical name, 5-chloro-2,4-dihydroxypyridine or CDHP) may enhance the antitumor effect of cisplatin through mechanisms beyond DPD inhibition. A study in oral squamous cell carcinoma cells indicated that the combination of this compound and cisplatin led to the downregulation of proteins involved in DNA double-strand break repair, potentially increasing the sensitivity of cancer cells to cisplatin-induced DNA damage. nih.gov

This compound Combinations with Taxanes (e.g., Docetaxel)

Taxanes, such as docetaxel and paclitaxel, are another important class of chemotherapeutic agents that have been evaluated in combination with S-1. nih.gov Taxanes work by disrupting the microtubule network within cells, which is crucial for cell division. clevelandclinic.org

However, other studies have explored different combinations and settings. A phase II trial investigating a triple combination of S-1, docetaxel, and cisplatin in patients with advanced gastric cancer showed a high response rate of 87.1% with an acceptable toxicity profile, suggesting potential for this three-drug regimen. nih.gov Another randomized phase II trial that tested the combination of paclitaxel and S-1 reported modest activity and an acceptable safety profile. nih.gov

This compound with Antimetabolites (e.g., Gemcitabine)

The combination of S-1 (containing Tegafur, this compound, and Oteracil) with the antimetabolite Gemcitabine has been explored as a therapeutic option for various malignancies, particularly pancreatic cancer. nih.gov Preclinical studies have indicated that this combination may exert synergistic effects on the growth of pancreatic cancer cell lines by influencing cell cycle arrest. nih.gov

In clinical settings, the combination of gemcitabine and S-1 has been investigated for its efficacy in treating advanced and metastatic pancreatic cancer. nih.gov Studies have also explored this combination for other malignancies, such as biliary tract cancer and gallbladder cancer. nih.govajol.info The rationale for combining these two agents is based on their different mechanisms of action, potentially leading to enhanced antitumor activity. Gemcitabine acts as a nucleoside analog that inhibits DNA synthesis, while the 5-FU generated from S-1's tegafur component disrupts RNA and DNA synthesis through thymidylate synthase inhibition. This compound's role is to maintain effective concentrations of 5-FU. wikipedia.orgnih.gov

Combinations of this compound with Targeted Therapies and Immunotherapy

The integration of this compound, as part of the S-1 formulation, with targeted therapies and immunotherapy represents a developing area of cancer research. These strategies aim to simultaneously attack multiple oncogenic pathways and modulate the tumor microenvironment to overcome resistance and enhance therapeutic responses.

Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy that block specific enzymes crucial for tumor cell growth and proliferation. mdpi.com The combination of S-1 with TKIs has shown potential in treating refractory solid tumors. For instance, combining S-1 with fruquintinib, an anti-vascular endothelial growth factor receptor (VEGFR)-TKI, has been explored. nih.gov Theoretically, fruquintinib may restore tumor cell sensitivity to chemotherapy through its multi-target actions. nih.gov Another case study reported on the use of anlotinib, a multi-target TKI, in combination with S-1 for locally advanced pancreatic cancer. frontiersin.org

Monoclonal antibodies are designed to target specific proteins on the surface of cancer cells or proteins that contribute to cancer growth.

Bevacizumab: This monoclonal antibody targets the vascular endothelial growth factor (VEGF), a key driver of angiogenesis (the formation of new blood vessels that supply tumors). mayoclinic.orgavastin.com The combination of S-1 with bevacizumab has been evaluated in patients with metastatic colorectal cancer, demonstrating antitumor efficacy. nih.govaihta.at The strategy of sustained anti-VEGF therapy combined with chemotherapy is considered an important management approach for this type of cancer. nih.gov

Cetuximab: Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), which is involved in cell growth and proliferation. nih.govmdpi.com In gastric cancer cells with EGFR amplification, the combination of 5-FU (the active component derived from S-1) and cetuximab has been shown to synergistically inhibit cell proliferation and enhance apoptosis. nih.gov Cetuximab is used to treat various cancers, including metastatic colorectal cancer and head and neck cancer, often in combination with chemotherapy regimens that include fluoropyrimidines. medscape.comvaluebasedcancer.com

The tumor microenvironment (TME) is a complex ecosystem of cells, signaling molecules, and extracellular matrix that can influence cancer progression and immune evasion. scitechdaily.comfrontiersin.org There is emerging evidence that combining chemotherapy, such as S-1, with targeted therapies like VEGFR-TKIs can favorably modulate the TME. nih.gov This combination may promote the release of tumor-associated neoantigens, which can enhance the efficacy of immune checkpoint inhibitors (ICIs). nih.gov By altering the TME, these combination strategies may convert "immune-cold" tumors, which are unresponsive to immunotherapy, into "immune-hot" tumors that are more susceptible to immune attack. nih.govmdpi.com

This compound as a Radiosensitizer

Beyond its well-established role as a DPD inhibitor, this compound has been identified as a potent radiosensitizer, a substance that makes tumor cells more susceptible to the effects of radiation therapy. nih.goviiarjournals.orgresearchgate.net This radiosensitizing effect is independent of its function within the S-1 formulation and occurs with this compound alone. nih.gov Studies have shown that while this compound by itself has minimal antitumor effects, its combination with radiation results in a pronounced antitumor effect in various cancer cell lines, including oral squamous cell carcinoma and in human cancer xenograft models. iiarjournals.orgresearchgate.netnih.gov

The primary mechanism through which this compound sensitizes cells to radiation is by inhibiting DNA repair pathways, specifically homologous recombination (HR). nih.govnih.gov Radiation therapy induces DNA double-strand breaks (DSBs), which are highly lethal to cells if not repaired. nih.gov Cancer cells rely on two major pathways to repair these breaks: non-homologous end-joining (NHEJ) and homologous recombination (HR). iiarjournals.org

Research has demonstrated that this compound effectively inhibits the HR pathway. nih.govnih.gov This was shown in studies where this compound did not sensitize cells deficient in HR to radiation but did sensitize cells deficient in NHEJ, indicating its specific action on the HR pathway. nih.gov The inhibition of HR-mediated DNA repair by this compound leads to an accumulation of radiation-induced damage, ultimately enhancing cancer cell death. nih.gov Further evidence from γ-H2AX focus assays, which mark DNA DSBs, confirms that this compound inhibits their repair. nih.govnih.gov

Table 1: Research Findings on this compound-Mediated Radiosensitization

| Finding | Experimental Model | Implication | Reference(s) |

|---|---|---|---|

| This compound inhibits the repair of DNA double-strand breaks. | γ-H2AX focus assays in various cancer cell lines. | This compound interferes with a critical cellular response to radiation-induced damage. | nih.gov |

| This compound specifically inhibits the homologous recombination (HR) DNA repair pathway. | Cell lines deficient in either HR or non-homologous end-joining (NHEJ). | The radiosensitizing effect is mechanism-specific, targeting a key DNA repair process. | nih.govnih.gov |

| This compound enhances the efficacy of X-ray irradiation in a dose-dependent manner. | Lung and head and neck cancer xenografts. | The radiosensitizing effect is observable in vivo and is dependent on the amount of this compound. | nih.gov |

| Combined this compound and radiation markedly induces reactive oxygen/nitrogen species (ROS/RNS). | Oral squamous cell carcinoma cells. | The generation of ROS/RNS may contribute to the apoptotic processes in cancer cells following combination treatment. | iiarjournals.org |

Efficacy of this compound-Radiation Combinations in Various Cancer Types

This compound, primarily known as a component of the oral fluoropyrimidine S-1, has demonstrated a significant radiosensitizing effect independent of its role in 5-fluorouracil (B62378) (5-FU) metabolism. This intrinsic property of this compound to enhance the efficacy of radiation therapy is attributed to its ability to inhibit DNA double-strand break (DSB) repair mechanisms, a critical pathway for cell survival after radiation-induced damage. nih.govnih.gov Specifically, this compound has been shown to suppress homologous recombination (HR), a key process in the repair of DNA damage caused by radiotherapy. nih.gov The combination of this compound and radiation has been investigated in various cancer types, with notable efficacy observed in preclinical and clinical settings.

Oral Squamous Cell Carcinoma (OSCC): In vitro and in vivo studies have provided robust evidence for the radiosensitizing effects of this compound in OSCC. The combination treatment has been shown to significantly inhibit tumor growth and colony formation of OSCC cells. iiarjournals.orgnih.gov Mechanistically, this is achieved through the down-regulation of DNA double-strand break repair proteins and the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to apoptosis of cancer cells. iiarjournals.orgnih.gov Preclinical data has demonstrated that the addition of this compound can enhance the radiosensitivity of OSCC cells by a factor of 1.54. iiarjournals.org

Interactive Data Table: Preclinical Efficacy of this compound-Radiation in Oral Squamous Cell Carcinoma (HSC2 Cells)

| Treatment Group | Tumor Growth Inhibition | Enhancement of Radiosensitivity (Factor) | Key Molecular Effects |

| This compound Alone | No significant inhibition | N/A | Down-regulation of DNA repair proteins (Rad51, Rad50, Ku80, Ku70, DNA-PKcs) |

| Radiation Alone | Significant inhibition | N/A | Induction of DNA double-strand breaks |

| This compound + Radiation | Significantly greater inhibition than either agent alone | 1.54 | Significant down-regulation of DNA repair proteins; Increased ROS/RNS generation |

Source: Anticancer Research, 2016. iiarjournals.org

Interactive Data Table: Clinical Efficacy of S-1 (with this compound) and Radiotherapy in Elderly Patients with Squamous Cell Carcinoma of the Lung

| Treatment Group | Overall Response Rate (Complete + Partial) | Median Progression-Free Survival (Months) |

| S-1 + 3D-CRT | 68.6% | 11.8 |

| Gemcitabine + 3D-CRT (Control) | 38.5% | 7.8 |

Source: Cancer Radiother, 2016. nih.gov

Esophageal Cancer: The combination of S-1 and radiotherapy has also shown promise in the treatment of recurrent esophageal cancer. A study comparing three-dimensional conformal radiotherapy alone versus in combination with S-1 demonstrated a significant improvement in survival rates for patients receiving the combination therapy. nih.gov

Interactive Data Table: Survival Rates in Recurrent Esophageal Cancer Treated with Radiotherapy and S-1 (with this compound)

| Treatment Group | One-Year Survival Rate | Two-Year Survival Rate |

| 3D-CRT + S-1 | 80.4% | 53.6% |

| 3D-CRT Alone (Control) | 55.4% | 30.4% |

Source: Pakistan Journal of Medical Sciences, 2016. nih.gov

Strategies for Optimizing this compound-Radiation Combined Modality Regimens

To maximize the therapeutic benefit of combining this compound with radiation, several optimization strategies are being explored. These strategies aim to enhance the radiosensitizing effect of this compound while potentially minimizing toxicity.

Combination with Hyperthermia: Preclinical studies have shown that this compound's cell-killing effects are enhanced by hyperthermia (heat treatment at 42°C or more). nih.gov The degree of heat sensitization with this compound increases as the temperature rises. nih.gov The combination of this compound, hyperthermia, and radiation has been found to be more effective than each modality alone, suggesting a synergistic interaction. nih.gov Hyperthermia is believed to work in concert with radiation by increasing blood flow and oxygenation in the tumor, making cancer cells more susceptible to radiation damage. hcioncology.com

Combination with Other Chemotherapeutic Agents: this compound has been shown to enhance the cell-killing effects of other anticancer drugs such as camptothecin (CPT) and 5-fluorouracil (5-FU). nih.gov When combined with these agents and radiation, the radiosensitizing effect is further amplified. nih.gov This suggests that a multi-drug approach incorporating this compound could be a potent strategy to overcome radioresistance.

Timing and Cell Cycle Synchronization: The radiosensitizing effect of this compound has been observed to be more pronounced in cells that are in the S-phase of the cell cycle. nih.gov This finding suggests that the timing of this compound administration relative to radiation delivery could be a critical factor in optimizing treatment outcomes. Strategies that synchronize the tumor cell population in the S-phase prior to this compound and radiation administration could potentially enhance the efficacy of the combination therapy.

Optimization of Radiation Dosing and Fractionation: The effectiveness of any combination therapy involving radiation is dependent on the radiation dosing and fractionation schedule. nih.govharvard.edu For this compound-radiation combinations, it is crucial to determine the optimal radiation dose per fraction and the time interval between fractions to maximize tumor damage while minimizing toxicity to surrounding healthy tissues. harvard.edu This may involve advanced treatment planning techniques to conform the radiation dose to the tumor volume. nih.gov

Vi. Mechanisms of Resistance to Gimeracil and Overcoming Strategies

Mechanisms of 5-FU Resistance Relevant to Gimeracil's Action

Resistance to 5-FU is multifactorial and can involve alterations in drug metabolism, target enzyme levels, DNA repair pathways, and drug transport. This compound's primary mechanism of action is the inhibition of DPD, an enzyme responsible for the catabolism of 5-FU. Therefore, mechanisms of 5-FU resistance that impact DPD activity or bypass the need for DPD inhibition are particularly relevant.

Role of DPD Overexpression in 5-FU Resistance and this compound Sensitivity

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU, responsible for degrading approximately 80% of administered 5-FU into inactive metabolites, such as dihydrofluorouracil (DHFU). mdpi.comnih.govacs.org Elevated levels of DPD in tumor cells or the liver lead to increased degradation of 5-FU, resulting in reduced intracellular concentrations of the active cytotoxic metabolites and consequently, decreased therapeutic efficacy and the development of resistance. mdpi.comresearchgate.net Higher DPD expression in tumor cells has been associated with intrinsic 5-FU resistance. fortunejournals.com

Studies have shown that 5-FU-resistant cell lines often exhibit higher DPD expression compared to sensitive cells. nih.gove-century.usspandidos-publications.com For instance, novel 5-FU-resistant esophageal squamous cell carcinoma (ESCC) cells (TE-5R) established by stepwise exposure to increasing concentrations of 5-FU showed higher DPD expression and more rapid intracellular 5-FU degradation than parental sensitive cells (TE-5). nih.gove-century.us

This compound, by competitively and reversibly inhibiting DPD, prevents the rapid breakdown of 5-FU, thereby increasing its intracellular concentration and enhancing its antitumor effect. nih.govnih.gov In the context of DPD overexpression, this compound's ability to inhibit this enzyme is crucial for restoring 5-FU sensitivity. Research has demonstrated that this compound can significantly reduce the 5-FU resistance in cell lines with DPD overexpression. nih.gove-century.usresearchgate.net In the TE-5R cells with high DPD expression, this compound markedly increased intracellular 5-FU concentration and decreased the concentration of the inactive metabolite FUPA (α-fluoro-ureidopropionic acid), attenuating 5-FU resistance. nih.gove-century.usresearchgate.net However, the effectiveness of this compound in overcoming resistance appears to be specifically pronounced in cells with high DPD expression, with less impact on cells with low or no DPD expression. nih.gove-century.us

The following table illustrates the effect of this compound on 5-FU sensitivity in DPD-overexpressing resistant cells compared to sensitive cells:

| Cell Line | This compound Presence | 5-FU IC₅₀ (μM) | P-value |

| TE-5 (Sensitive) | Without this compound | 4.9 ± 0.9 | 0.881 |

| TE-5 (Sensitive) | With this compound | 4.8 ± 0.9 | |

| TE-5R (Resistant) | Without this compound | 59.0 ± 14.3 | 0.023 |

| TE-5R (Resistant) | With this compound | 20.8 ± 9.2 |

Data adapted from research on 5-FU-resistant ESCC cells. nih.govresearchgate.net IC₅₀ represents the half maximal inhibitory concentration.

This data indicates that this compound significantly reduced the IC₅₀ of 5-FU in the resistant TE-5R cells, but had no significant effect on the sensitive TE-5 cells. nih.govresearchgate.net

DNA Repair Pathway Upregulation in 5-FU Resistance

5-FU exerts its cytotoxic effects, in part, by being misincorporated into DNA and RNA and by inhibiting thymidylate synthase (TS), an enzyme essential for DNA synthesis. acs.orgmdpi.com This leads to DNA damage, including DNA strand breaks. fortunejournals.com Upregulation of DNA repair pathways can contribute to 5-FU resistance by efficiently repairing the damage induced by the drug, thus allowing cancer cells to survive and proliferate despite exposure. nih.govmdpi.comfrontiersin.orgnih.gov

Mechanisms involved in DNA repair, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can play a role in resistance to chemotherapy agents, including 5-FU. nih.govmdpi.com In 5-FU-resistant cells, increased NHEJ activity has been reported, which may contribute to increased DNA damage repair and resistance to apoptosis. nih.gov While this compound's primary function is DPD inhibition, there is some evidence suggesting that it might also influence DNA repair pathways. One study indicated that this compound (as CDHP) might enhance the efficacy of radiotherapy by suppressing homologous recombination-mediated DNA repair pathways. spandidos-publications.com This suggests a potential, albeit not fully elucidated, link between this compound and DNA repair mechanisms that could be relevant in the context of resistance.

Pharmacokinetics-Associated Resistance Mechanisms Affecting this compound and 5-FU

Pharmacokinetic factors, which govern the absorption, distribution, metabolism, and excretion of a drug, can significantly influence the effectiveness of chemotherapy and contribute to resistance. For 5-FU, rapid metabolism by DPD is a major pharmacokinetic factor leading to reduced bioavailability. mdpi.comfortunejournals.com this compound addresses this by inhibiting DPD, thereby increasing the systemic exposure to 5-FU. nih.govcancernetwork.com

However, other pharmacokinetic mechanisms can also contribute to resistance and potentially affect the efficacy of this compound-containing regimens. Alterations in drug transport, including decreased influx or increased efflux of 5-FU into cancer cells, can reduce intracellular drug concentrations, leading to resistance. nih.govpharmgkb.org Several transporters have been implicated in 5-FU resistance, including ABCG2, ABCC3, ABCC4, and ABCC5. pharmgkb.org While this compound's action is primarily enzymatic inhibition, changes in the transport of 5-FU could indirectly impact the effectiveness of DPD inhibition if less 5-FU is available intracellularly to be preserved by this compound.

Furthermore, the pharmacokinetics of this compound itself could theoretically influence treatment outcomes, although research specifically on this compound's pharmacokinetic resistance mechanisms is limited. Studies have investigated the pharmacokinetics of this compound in combination therapies, noting correlations between this compound and 5-FU concentrations in plasma and other tissues. iiarjournals.org However, whether altered this compound pharmacokinetics directly contributes to resistance to the combination therapy requires further investigation.

Strategies to Overcome this compound-Related Resistance

Strategies to overcome resistance in the context of this compound-containing regimens primarily focus on addressing the mechanisms of 5-FU resistance that this compound is designed to counteract or on exploring alternative approaches to enhance cytotoxicity.

Modulating DPD Activity to Restore 5-FU Sensitivity

Given the central role of DPD overexpression in 5-FU resistance and the mechanism of action of this compound, modulating DPD activity is a key strategy to restore 5-FU sensitivity. This compound itself is a potent DPD inhibitor used for this purpose, particularly in combination therapies like S-1. nih.gove-century.usresearchgate.netwikipedia.org By inhibiting DPD, this compound increases the bioavailability and intracellular concentration of 5-FU, overcoming the resistance caused by excessive drug degradation. nih.gove-century.usnih.govcancernetwork.com

Research has shown that the addition of this compound can significantly reduce the IC₅₀ of 5-FU in DPD-overexpressing resistant cells, effectively resensitizing them to 5-FU treatment. nih.gove-century.usresearchgate.net This highlights the importance of DPD inhibition as a strategy to overcome resistance driven by increased 5-FU catabolism.

Beyond this compound, other DPD inhibitors or strategies aimed at downregulating DPD expression are being investigated to further enhance 5-FU efficacy and overcome resistance. acs.orgcancernetwork.com For instance, some studies have explored the potential of targeting upstream regulators of DPD expression. mdpi.comacs.org

Targeting DNA Repair Pathways in Conjunction with this compound

As upregulation of DNA repair pathways can contribute to 5-FU resistance by mitigating the DNA damage induced by 5-FU, targeting these pathways in combination with this compound and 5-FU could be a promising strategy to enhance treatment efficacy. Inhibitors of various DNA repair mechanisms, such as those involved in base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ), are being investigated as potential chemosensitizers. frontiersin.orgnih.govmdpi.com

Combining a DPD inhibitor like this compound with agents that target specific DNA repair pathways could potentially create a synergistic effect, increasing DNA damage accumulation and overwhelming the repair capacity of resistant cancer cells. While direct research specifically combining this compound with DNA repair inhibitors is an active area of investigation, the principle of targeting DNA repair to overcome resistance to DNA-damaging agents like 5-FU is well-established. frontiersin.orgnih.gov Some studies have explored the potential of this compound (CDHP) to influence DNA repair pathways, suggesting it might enhance the effects of other therapies by downregulating DNA double-strand break repair proteins or suppressing HR-mediated repair. spandidos-publications.com This suggests a potential for this compound itself to contribute to DNA repair modulation, which could be exploited in combination strategies.

Further research is needed to fully understand the interactions between this compound, 5-FU, and DNA repair mechanisms and to identify optimal combinations for overcoming resistance.

Novel Combination Approaches for Resistant Tumors

Novel combination approaches involving this compound, primarily as part of the S-1 regimen, are being explored to overcome resistance in various tumor types. These strategies aim to enhance the efficacy of treatment by combining S-1 with other chemotherapeutic agents, targeted therapies, or immunotherapies.

Combinations with DNA-targeting drugs have shown promising results in increasing anticancer activity and overcoming resistance nih.govmdpi.com. For instance, the combination of this compound with Cisplatin (B142131) has been shown to suppress oral squamous cell carcinoma (OSCC) tumor growth in vitro and in vivo, potentially through more effective inhibition of the DNA double-strand break (DSB) repair system compared to Cisplatin alone nih.gov. Despite the common use of 5-FU, to which HNSCC cells can develop resistance, therapeutic approaches capable of resensitizing cancer cells to 5-FU are being investigated nih.gov.

S-1 has been investigated in combination with Bevacizumab, an anti-VEGF antibody, showing modest to high efficacy in other types of cancer nih.gov. In OSCCs, a synergistic effect was observed with the combination of S-1 and Bevacizumab, leading to the inhibition of cell proliferation and enhanced apoptosis in vivo mdpi.com.

Preclinical studies have evaluated combination therapies using S-1 with several targeted agents or antibodies against human tumor xenografts. The combination of S-1 and the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib, demonstrated significant inhibition of growth in human non-small cell lung cancer (NSCLC) cell lines, with superior antitumor activity compared to either monotherapy nih.gov. Combinations of S-1 with multi-tyrosine kinase inhibitors like Sorafenib or Sunitinib also showed significantly superior activity against breast cancer and NSCLC cell lines compared to monotherapy nih.gov. Furthermore, the combination of S-1 with the anti-VEGF antibody Bevacizumab or the anti-EGFR antibody Cetuximab showed significantly superior activity against human colorectal cancer cell lines, including a 5-FU-resistant cell line nih.gov.

| Combination Therapy | Cancer Type(s) | Key Findings (Preclinical/Clinical) | Source |

| This compound + Cisplatin | Oral Squamous Cell Carcinoma (OSCC) | Suppressed tumor growth in vitro and in vivo, potentially via enhanced DNA DSB repair inhibition. | nih.gov |

| S-1 + Bevacizumab | Other cancers, OSCC | Modest to high efficacy (other cancers); Synergistic effect, inhibited proliferation, enhanced apoptosis in OSCC (preclinical). | nih.govmdpi.com |

| S-1 + Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | Significantly superior antitumor activity vs. monotherapy in human xenografts (preclinical). | nih.gov |

| S-1 + Sorafenib or Sunitinib | Breast Cancer, NSCLC | Significantly superior antitumor activity vs. monotherapy in human xenografts (preclinical). | nih.gov |

| S-1 + Bevacizumab or Cetuximab | Colorectal Cancer (including 5-FU resistant) | Significantly superior antitumor activity vs. monotherapy in human xenografts, including a 5-FU resistant cell line (preclinical). | nih.gov |

| S-1 + Irinotecan | Metastatic and Recurrent Breast Cancer (MRBC) | Effective in a Phase II clinical trial, with a 47% response rate and manageable toxicity. | nih.gov |

| S-1 + Fruquintinib + Sintilimab | MSS Metastatic Colorectal Cancer (mCRC) (BRAF V600E) | Durable response observed in a case report as third-line treatment. | frontiersin.org |

| Nab-paclitaxel + S-1 | Advanced Biliary Tract Carcinoma (BTC) | Showed explicit activities comparable to current standard regimens in a Phase 2 trial. | amegroups.org |

| S-1 + Apatinib | Metastatic Colorectal Cancer (mCRC) | mPFS of 7.9 months and mOS of 12.9 months in a single-arm phase II study in pre-treated patients. | nih.gov |

| Fruquintinib + S-1 | Advanced Colorectal Cancer | Preliminary evidence in a case report suggests longer progression-free survival with this oral combination. | wjgnet.com |

Clinical trials are also exploring novel combinations. A Phase II clinical trial investigated metronomic chemotherapy with combined Irinotecan and S-1 in patients with metastatic and recurrent breast cancer, showing effectiveness with a 47% response rate and generally modest and manageable toxicity nih.gov.

In metastatic colorectal cancer, particularly in cases with resistance to standard therapies, novel combinations are being evaluated. A case report highlighted a durable response with S-1 combined with Fruquintinib and Sintilimab as a third-line treatment for MSS metastatic colorectal cancer with a BRAF V600E mutation frontiersin.org. This combination of an anti-VEGFR-TKI (Fruquintinib), an immune checkpoint inhibitor (Sintilimab), and chemotherapy (S-1) is theorized to enhance immune recognition and T-cell reactivity by modulating the tumor microenvironment frontiersin.org.

Preliminary evidence from a case report suggests that the oral combination of Fruquintinib and S-1 may result in longer progression-free survival in patients with advanced colorectal cancer wjgnet.com. Fruquintinib, an anti-VEGFR-TKI, is thought to potentially restore tumor cell sensitivity to chemotherapy through multi-target and multi-pathway mechanisms nih.gov.

These research findings and ongoing clinical investigations underscore the potential of novel combination approaches utilizing this compound (as part of S-1) to overcome resistance and improve outcomes in patients with various resistant tumors.

Vii. Toxicity Mechanisms and Safety Considerations in Gimeracil Research

Molecular and Cellular Mechanisms of Gimeracil-Associated Toxicities

The toxicities associated with this compound-containing regimens are largely linked to the increased exposure to 5-FU resulting from DPYD inhibition drugbank.comhemonc.orgnih.gov. 5-FU exerts its cytotoxic effects by interfering with DNA and RNA synthesis, impacting rapidly dividing cells, including both cancer cells and healthy cells in various tissues hemonc.orgwikipedia.orgontosight.ai.

Hepatic Metabolic Perturbations Induced by this compound

Research suggests a potential link between DPYD inhibition by this compound and hepatic metabolic processes. Studies using in vitro models of fatty acid-induced steatosis have explored the impact of pharmacologic inhibition of DPYD. One study indicated that this compound exposure significantly reduced lipid droplet accumulation in hepatocytes in a dose-responsive manner nih.gov. This suggests a role for DPYD in hepatocyte metabolic regulation and as a modulator of hepatic steatosis nih.gov. Pathway analysis in cells treated with this compound and fatty acids revealed significant disruption in pathways associated with lipid, cholesterol, and coenzyme metabolic processes researchgate.net. These findings suggest that perturbing the pyrimidine (B1678525) catabolism pathway through DPYD inhibition might enhance mitochondrial functionality and fatty acid oxidation nih.gov.